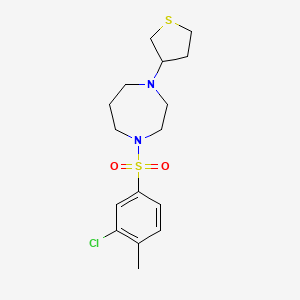
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of GABA-A receptors. This compound has been widely studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. In
Mechanism of Action
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane selectively blocks the GABA-A receptor subtype containing the α5 subunit, which reduces the inhibitory effects of GABA on the hippocampus. This leads to an increase in hippocampal activity, which has been shown to improve cognitive function and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to improve cognitive function in animal models, including memory consolidation and spatial learning. It has also been shown to reduce anxiety and depression symptoms in animal models and human clinical trials. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to have minimal side effects and low toxicity, making it a promising therapeutic candidate.
Advantages and Limitations for Lab Experiments
One advantage of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is its selectivity for the α5 subunit of the GABA-A receptor, which reduces the potential for off-target effects. However, this selectivity also limits its use in studying other subtypes of the GABA-A receptor. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has a relatively short half-life, which can make dosing and administration challenging in animal models.
Future Directions
Future research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could focus on its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies could explore the effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane on other brain regions and subtypes of the GABA-A receptor. Finally, the development of more stable and long-lasting analogs of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could improve its potential as a therapeutic candidate.
Synthesis Methods
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with tetrahydrothiophene-3-amine, followed by the addition of 1,4-diazepane. The resulting compound is then purified through column chromatography to obtain 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane in high purity.
Scientific Research Applications
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been extensively studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the GABA-A receptor subtype containing the α5 subunit, which is primarily expressed in the hippocampus. The hippocampus is involved in learning, memory, and emotional regulation, making 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane a promising therapeutic target for these disorders.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHSZNZZZQZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)

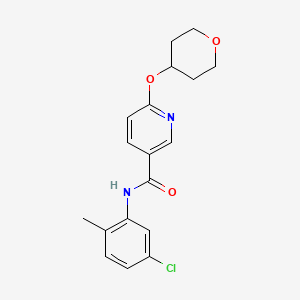
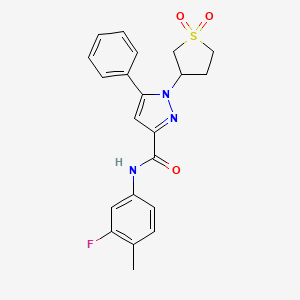
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)
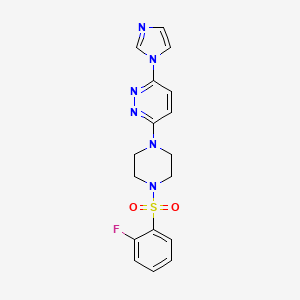
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)
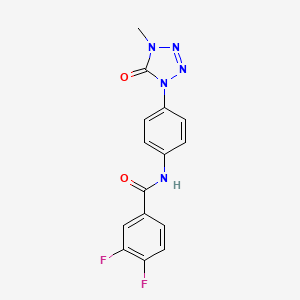
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)
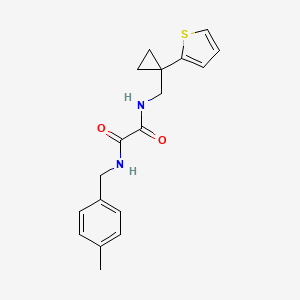
![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)